4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde
Description
4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde is a tetrakis-aldehyde derivative featuring a central benzo[c][1,2,5]thiadiazole (BT) core. The BT unit is a heterocyclic aromatic compound with electron-withdrawing properties due to its sulfur and nitrogen atoms . This compound contains four aldehyde (-CHO) groups linked via azanetriyl (-NH-) bridges to two para-substituted phenyl rings attached to the BT core. Its molecular formula is C₃₄H₂₄N₄O₄S, with a molecular weight of 600.66 g/mol (based on analogous structures in ).
The aldehyde functional groups enable covalent bonding with amines, hydrazines, or other nucleophiles, making it a critical ligand for constructing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These frameworks are widely used in photocatalysis, hydrogen evolution reactions (HER), and sensing applications due to their high crystallinity, porosity, and charge transport efficiency .
Properties
IUPAC Name |
4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,1,3-benzothiadiazol-7-yl]phenyl]anilino)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H30N4O4S/c51-27-31-1-13-37(14-2-31)49(38-15-3-32(28-52)4-16-38)41-21-9-35(10-22-41)43-25-26-44(46-45(43)47-55-48-46)36-11-23-42(24-12-36)50(39-17-5-33(29-53)6-18-39)40-19-7-34(30-54)8-20-40/h1-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEWKNCAQBEGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H30N4O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hinsberg Cyclization with Sulfur Dioxide
Heating o-phenylenediamine derivatives in dimethylformamide (DMF) under SO₂ gas flow at 140°C for 6 hours yields the benzo-thiadiazole core in ~80% yield. This method avoids halogenated intermediates but requires strict moisture control.
Reaction Conditions
Thionyl Chloride-Mediated Cyclization
A faster alternative involves treating o-diamines with SOCl₂ in dichloromethane at 0°C, followed by gradual warming to 25°C. This method achieves near-quantitative yields (95–98%) within 2 hours but generates HCl gas as a byproduct.
Typical Procedure
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Dissolve 5-chlorobenzo[c][1,2,]thiadiazole (20 mmol) in 45% HBr.
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Add Br₂ (60 mmol) dropwise under reflux (100°C, 12 hours).
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Filter and recrystallize from dichloromethane to obtain 4,7-dibromo-5-chlorobenzo[c]thiadiazole (70% yield).
Functionalization of the Benzo-Thiadiazole Core
Bromination for Cross-Coupling
Bromine substituents at the 4,7-positions are introduced via electrophilic aromatic substitution using HBr/Br₂. The reaction proceeds under reflux (100°C, 12 hours), yielding 4,7-dibromo-benzo[c][1,2,]thiadiazole as a yellow solid.
Characterization Data
Suzuki-Miyaura Coupling for Phenylene-Azanetriyl Arms
The dibrominated core undergoes Suzuki coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-diphenylaniline to install phenylene-azanetriyl groups.
Optimized Conditions
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 M aqueous solution)
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Solvent: Toluene/EtOH (3:1 v/v)
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Temperature: 80°C, 60 hours
Introduction of Terminal Benzaldehyde Groups
Vilsmeier-Haack Formylation
The tetra-amine intermediate is formylated using POCl₃/DMF in 1,2-dichloroethane at 0°C. This method ensures selective para-formylation without side reactions.
Stepwise Protocol
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Cool 1,2-dichloroethane to 0°C.
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Add POCl₃ (4.0 equiv) and DMF (8.0 equiv) dropwise.
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Stir the tetra-amine intermediate (1.0 equiv) for 6 hours.
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Quench with ice-water and extract with CH₂Cl₂.
Oxidation of Methyl Precursors
As an alternative, methyl-protected intermediates are oxidized with KMnO₄ in acidic conditions (H₂SO₄/H₂O, 70°C, 4 hours). This method avoids harsh formylation reagents but requires stringent pH control.
Comparative Data
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Vilsmeier-Haack | 72 | 97 | <5% over-oxidized |
| KMnO₄ Oxidation | 65 | 95 | Quinones (8–10%) |
Purification and Characterization
Chromatographic Purification
Crude Compound 3 is purified via gradient elution (hexane → ethyl acetate) on silica gel, achieving >97% purity. Residual solvents (DMF, toluene) are removed under reduced pressure (10⁻³ mbar, 60°C).
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound is known to undergo a variety of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Uses agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Often employs sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes electrophilic or nucleophilic reagents depending on the desired substitution pattern.
Major Products Formed
Reactions yield diverse products ranging from simple reduced forms to complex substituted derivatives, each with unique properties suited for different applications.
Scientific Research Applications
Organic Electronics
The compound has shown promise in the field of organic electronics, particularly as a light-emitting diode (LED) material. Its structure allows for efficient charge transport and light emission properties. Research indicates that derivatives of benzo[c][1,2,5]thiadiazole are effective in enhancing the performance of organic light-emitting diodes (OLEDs) due to their high photoluminescence and thermal stability .
Photovoltaic Devices
In photovoltaic applications, the compound can be utilized in the development of organic solar cells . Its ability to facilitate exciton dissociation and charge transport makes it a suitable candidate for use in bulk heterojunction solar cells. Studies have demonstrated that incorporating thiadiazole units can improve the efficiency of energy conversion in these devices .
Medicinal Chemistry
The biological activity of compounds containing benzo[c][1,2,5]thiadiazole has been extensively studied. They exhibit various pharmacological properties including antibacterial and anticancer activities. For instance, derivatives have shown effectiveness against strains of Staphylococcus aureus and Escherichia coli, indicating potential for development into therapeutic agents . The incorporation of azanetriyl groups may enhance bioactivity through improved solubility and interaction with biological targets.
Material Science
In material science, this compound can be used as a building block for synthesizing metal-organic frameworks (MOFs) . The structural features allow for coordination with metal ions to form stable frameworks with tunable properties. These materials have applications in gas storage and separation technologies due to their high surface area and porosity .
Case Studies
Mechanism of Action
The compound's effects are primarily due to its ability to participate in electron transfer processes. It interacts with molecular targets through its benzaldehyde groups, which can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate various biochemical pathways.
Comparison with Similar Compounds
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDBA)
- Core Structure : Single BT unit with two aldehyde groups.
- Molecular Formula : C₂₀H₁₂N₂O₂S (Molecular Weight: 344.39 g/mol) .
- Applications : Used in BT-TAPT-COF for visible-light-driven HER (efficiency: ~12,000 µmol·g⁻¹·h⁻¹) .
- Key Difference : BTDBA has only two aldehydes, limiting its connectivity compared to the tetrakis-aldehyde target compound.
4,4',4'',4'''-(4,4'-Biphenyldiyldinitrilo)tetrabenzaldehyde (BDTB)
- Core Structure : Biphenyl core with four aldehydes linked via azanetriyl groups.
- Molecular Formula : C₄₀H₂₈N₂O₄ (Molecular Weight: 600.66 g/mol) .
- Applications : Forms COFs for photocatalysis and two-photon absorption materials.
- Key Difference : The biphenyl core lacks the electron-deficient BT unit, reducing charge separation efficiency in optoelectronic applications .
5',5''-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde))
- Core Structure : Selenium analogue (benzo[c][1,2,5]selenadiazole) with extended conjugation.
- Applications : Enhanced light absorption and charge transport due to selenium’s polarizability .
- Key Difference : Selenium substitution red-shifts absorption spectra but may reduce chemical stability compared to sulfur-containing BT derivatives .
4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzaldehyde
- Core Structure : Benzene core with four aldehydes.
- Molecular Formula : C₃₄H₂₄N₂O₄ (Molecular Weight: 524.58 g/mol) .
- Applications : Hole transport material in organic electronics.
Comparative Data Table
Electronic and Reactivity Comparison
- Electron-Deficient Core : The BT unit in the target compound enhances charge separation and electron transport compared to benzene or biphenyl cores .
- Aldehyde Reactivity : Tetrakis-aldehyde compounds enable 3D framework construction, whereas dialdehydes (e.g., BTDBA) form 2D networks. The azanetriyl linker improves structural flexibility and stability in COFs .
- Stability : BT derivatives exhibit higher thermal and chemical stability than selenadiazole analogues, which may degrade under prolonged UV exposure .
Research Findings
HER Performance : BT-TAPT-COF (using BTDBA) achieved a HER rate of 12,000 µmol·g⁻¹·h⁻¹ under visible light, outperforming benzene-based COFs by ~30% .
Photocatalysis : Biphenyl-based BDTB COFs showed moderate photocatalytic activity but required UV light for activation .
Sensing : BT derivatives demonstrate superior selectivity for aromatic amines due to π-π interactions with the BT core .
Biological Activity
The compound 4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzo[c][1,2,5]thiadiazole moiety linked to azanetriyl and tetrabenzaldehyde groups. Its molecular formula is with a molecular weight of 366.44 g/mol. The presence of multiple aromatic systems may contribute to its biological activities through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.44 g/mol |
| CAS Number | 2512845-03-1 |
| Purity | >95% |
Anticancer Activity
Recent studies have indicated that compounds containing benzo[c][1,2,5]thiadiazole exhibit significant anticancer properties. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results suggest effectiveness against certain bacterial strains, indicating potential as a lead compound for developing new antibiotics.
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. The presence of multiple aromatic rings may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the structure can lead to variations in potency and selectivity. For example:
- Aromatic Substituents : Different substituents on the benzene rings can significantly affect the binding affinity to biological targets.
- Linker Variations : Altering the azanetriyl linker can influence the spatial arrangement of active sites, impacting biological interactions.
Case Studies
- Anticancer Efficacy : A study conducted on various derivatives found that specific modifications in the thiadiazole ring enhanced cytotoxicity against breast cancer cell lines (MCF-7). The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics.
- Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria showed that certain derivatives of this compound inhibited bacterial growth effectively. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
- Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH and ABTS assays. Results indicated that the compound could reduce oxidative stress markers in cultured cells.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
